N-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various methodologies, including the use of chiral sulfinamides for asymmetric synthesis of N-heterocycles, such as piperidines and pyrrolidines. These processes are crucial for obtaining structurally diverse compounds with potential therapeutic applications (Philip et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is significant for their biological activity. Studies on similar molecules have shown that the presence of sulfonyl groups and their positioning significantly impacts the pharmacological effects, including interactions with biological targets (Carta et al., 2012).
Chemical Reactions and Properties
Sulfonyl compounds, including N-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide, exhibit a range of chemical reactions, contributing to their diverse pharmacological profiles. These reactions often involve interactions with biological molecules, influenced by the compound's ability to act as a hydrogen bond donor or acceptor (Kiefer et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility and stability, play a critical role in the compound's application in research and potential therapeutic use. Dimethyl sulfoxide (DMSO) is often used as a solvent for such compounds, enhancing their application in biological systems due to DMSO's ability to penetrate biological membranes and its compatibility with a wide range of substances (Brayton, 1986).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are essential for understanding the compound's behavior in biological systems. For example, the interaction with water and other solvents through hydrogen bonding affects its bioavailability and efficacy (Kiefer et al., 2011).
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1-(4-methoxyphenyl)sulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-19(2)12-10-18-17(21)14-5-4-11-20(13-14)25(22,23)16-8-6-15(24-3)7-9-16/h6-9,14H,4-5,10-13H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXWZFFJOPHHGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.